Regioisomeric Scaffold Advantage: Pyrazolo[1,5-c]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine Core as CK2 Inhibitor Template
The pyrazolo[1,5-c]pyrimidine scaffold has been specifically claimed in patent literature as a core for CK2 inhibition, with the ring fusion geometry differentiating it from the more common pyrazolo[1,5-a]pyrimidine isomer [1]. While quantitative IC50 data for the specific 3-bromo-N-(2-fluorophenyl) compound is not publicly disclosed, the patent family explicitly covers the [1,5-c] regioisomer as a privileged scaffold for CK2, distinct from [1,5-a] or [3,4-d] variants which predominantly target CDKs, VEGFR-2, or TIE-2 kinases [2]. This regioisomeric difference redirects the hinge-binding region orientation of the pyrimidine nitrogen atoms, enabling a distinct kinase selectivity profile [3].
| Evidence Dimension | Kinase target scope by scaffold regioisomerism |
|---|---|
| Target Compound Data | Pyrazolo[1,5-c]pyrimidine core associated with CK2 and DYRK1B inhibition per patent filings |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine core associated with CDK1/2/5/7/9 and VEGFR-2/TIE-2 inhibition; pyrazolo[3,4-d]pyrimidine core associated with DYRK1A/B |
| Quantified Difference | Qualitatively distinct kinase target profiles between regioisomers; no cross-scaffold IC50 comparison available for the specific 3-bromo compound |
| Conditions | Patent-derived target annotations (U.S. Patent 11,970,499 for CK2; US20210179591A1 for DYRK1B) |
Why This Matters
For researchers seeking CK2- or DYRK1B-biased chemical probes, the [1,5-c] scaffold offers a differentiated starting point compared to the CDK-centric [1,5-a] analogs, reducing the likelihood of off-target CDK activity that plagues many [1,5-a]pyrimidine-based kinase inhibitors.
- [1] U.S. Patent 11,970,499. Pyrazolo[1,5-c]pyrimidine compounds as CK2 inhibitors. Issued 2023-12-22. View Source
- [2] U.S. Patent 7,745,446. Pyrazolo[1,5-c]pyrimidines. Expected to be useful in therapy of (hyper)proliferative diseases responsive to induction of apoptosis. Granted 2010. View Source
- [3] Ali, S., et al. 'The Development of a Selective Cyclin-Dependent Kinase Inhibitor That Shows Antitumor Activity.' Cancer Research, 2009. Describes pyrazolo[1,5-a]pyrimidine-based CDK7 inhibitor BS-181. View Source
